1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine
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Overview
Description
“1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds . The pyrazolo[3,4-d]pyrimidine moiety is a heterocyclic compound that occurs widely in nature and is known for its anticancer activity exerted by the inhibition of eukaryotic protein kinases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot multicomponent reaction . The reaction involves the use of 7, 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine” is confirmed using spectroscopic methods . The DFT of the reaction mechanism was illustrated .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine” are complex and involve multiple steps . The reaction mechanism involves the formation of pyrazolo[3,4-d]pyrimidine derivatives .Scientific Research Applications
Anticancer Activity
This compound has been synthesized and evaluated for its in vitro cytotoxic activity against various cancer cell lines. Notably, it has shown promising results against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines. The presence of the pyrazolo[3,4-d]pyrimidine scaffold contributes to its potential as an anticancer agent, with certain derivatives exhibiting better inhibitory activity .
Free Radical Scavenging
The pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, have been studied for their free radical scavenging activity . This property is crucial in the context of oxidative stress-related diseases and could be beneficial in developing treatments for conditions caused by free radicals .
Enzyme Inhibition
Several pyrazolo[3,4-d]pyrimidine structures have been outlined for their ability to inhibit key enzymes involved in cancer progression. By targeting specific enzymes, these compounds can reduce cell division and induce apoptosis in tumor cells, making them valuable for developing target-specific cancer chemotherapeutics .
Antitumor Properties
A series of pyrazolo[3,4-d]pyrimidines has been tested for their antitumor activity on 60 different cell lines. Some compounds in this series have been found to possess potent antitumor activity, highlighting the potential of these derivatives in cancer research .
Lipoxygenase Inhibition
The compound has been structurally characterized and evaluated as a novel inhibitor of lipoxygenase (LOX), an enzyme often associated with inflammatory and hyperproliferative diseases. Its inhibition could lead to potential antioxidant and anticancer activities .
Pharmacological Properties
Pyrazolo[3,4-d]pyrimidine is known as an isostere of purines and exhibits promising pharmacological properties. It’s considered a versatile drug-like fragment with significant potential in pharmacophore development for various diseases, particularly cancer .
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine is the Cyclin Dependent Kinases (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, in an ATP-competitive manner , inhibiting the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, this compound can disrupt these transitions, leading to cell cycle arrest .
Result of Action
The result of the action of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine is the inhibition of cell proliferation . By inhibiting CDK2, this compound can induce cell cycle arrest, leading to apoptosis, or programmed cell death . This makes it a potential candidate for cancer treatment.
Future Directions
The future directions for “1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine” could involve further investigations into its potential as a novel CDK2 inhibitor . This could include more detailed studies on its mechanism of action, as well as its potential applications in cancer treatment .
properties
IUPAC Name |
1-(4-chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h2-6,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSAYVXWMSWJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine |
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